molecular formula C11H22N2O8S2 B14261521 N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] CAS No. 401584-57-4

N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]

Katalognummer: B14261521
CAS-Nummer: 401584-57-4
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: MCVCPUJOLDMXHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyethanesulfonyl groups attached to a propane-1,3-diyl backbone. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] typically involves multiple steps. One common method includes the reaction of propane-1,3-diamine with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethanesulfonyl groups are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .

Vergleich Mit ähnlichen Verbindungen

N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] can be compared with other similar compounds, such as:

The uniqueness of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] lies in its specific functional groups, which confer unique reactivity and biological activity.

Eigenschaften

CAS-Nummer

401584-57-4

Molekularformel

C11H22N2O8S2

Molekulargewicht

374.4 g/mol

IUPAC-Name

2-(2-hydroxyethylsulfonyl)-N-[3-[[2-(2-hydroxyethylsulfonyl)acetyl]amino]propyl]acetamide

InChI

InChI=1S/C11H22N2O8S2/c14-4-6-22(18,19)8-10(16)12-2-1-3-13-11(17)9-23(20,21)7-5-15/h14-15H,1-9H2,(H,12,16)(H,13,17)

InChI-Schlüssel

MCVCPUJOLDMXHI-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)CS(=O)(=O)CCO)CNC(=O)CS(=O)(=O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.